3,6,2',3'-Tetramethoxyflavone

Description

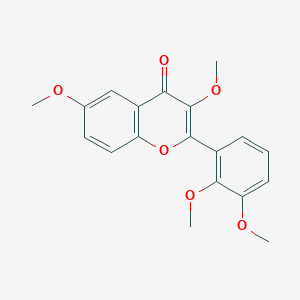

3,6,2',3'-Tetramethoxyflavone is a polymethoxyflavone (PMF) characterized by methoxy (-OCH₃) groups at positions 3 and 6 on the A-ring and 2' and 3' on the B-ring of the flavonoid backbone. PMFs are widely distributed in plants, particularly in citrus species, and exhibit diverse pharmacological properties, including anti-inflammatory, antioxidant, and antiviral effects .

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-11-8-9-14-13(10-11)16(20)19(24-4)18(25-14)12-6-5-7-15(22-2)17(12)23-3/h5-10H,1-4H3 |

InChI Key |

YKUQLYQLJOPIAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=C(C(=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,2’,3’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3,6,2’,3’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of 3,6,2’,3’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3,6,2’,3’-Tetramethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the flavone backbone to a hydroxyl group.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated flavones.

Substitution: Various substituted flavones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Studied for its anti-inflammatory and antioxidant properties.

Medicine: Investigated for its anticancer activities, particularly in inducing apoptosis in cancer cells.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3,6,2’,3’-Tetramethoxyflavone involves several molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of cleaved caspase-9, caspase-7, caspase-3, and PARP proteins.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB pathway.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparison with Similar Compounds

The biological activity of PMFs is highly dependent on the positions and combinations of methoxy and hydroxyl groups. Below is a detailed comparison of structurally related tetramethoxyflavones, highlighting their substitution patterns, sources, and mechanisms of action.

Structural Variations and Bioactivity

Table 1: Key Tetramethoxyflavones and Their Properties

Mechanistic Insights

- Anti-inflammatory Activity: 3,7,3',4'-Tetramethoxyflavone suppresses proinflammatory mediators by targeting TOR and miR-29a/Wnt/β-catenin pathways, distinct from 3,5,7,4'-tetramethoxyflavone, which inhibits MMP9 and MAPKs to prevent cataracts . 5-Hydroxy-6,7,3',4'-Tetramethoxyflavone demonstrates superior antioxidant capacity due to its 5-hydroxyl group, enhancing free radical scavenging compared to non-hydroxylated analogs .

Antiviral Activity :

Antibiotic Resistance Modulation :

Structure-Activity Relationships (SAR)

A-Ring Substitutions :

- Methoxy groups at 5,6,7 (e.g., 5-Hydroxy-6,7,3',4'-Tetramethoxyflavone ) enhance antioxidant activity, while 7,8 substitutions (e.g., 5-Hydroxy-7,8,2',3'-Tetramethoxyflavone ) favor antiviral effects .

- Hydroxylation at C-5 increases polarity, improving interaction with cellular targets like ACE and HBV proteins .

B-Ring Substitutions :

- 3',4'-dimethoxy configurations (e.g., 3,7,3',4'-Tetramethoxyflavone ) are linked to anti-inflammatory pathways, whereas 2',3'-dimethoxy groups (e.g., 5-Hydroxy-7,8,2',3'-Tetramethoxyflavone ) optimize antiviral binding .

Biological Activity

3,6,2',3'-Tetramethoxyflavone (TMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of TMF through various studies and findings, highlighting its effects on cancer cells, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

TMF belongs to the flavonoid class of compounds, characterized by the presence of multiple methoxy groups attached to the flavone backbone. Its structure contributes to its bioactivity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of TMF, especially against glioblastoma cell lines. The following findings summarize its effects:

- Cell Cycle Arrest : TMF treatment resulted in significant cell cycle arrest at the G0/G1 phase in U87MG and T98G glioblastoma cell lines. This was evidenced by flow cytometry analysis, which showed an increase in cells arrested in G0/G1 from 65.93% to 82.37% at higher concentrations of TMF .

- Cytotoxic Effects : The cytotoxicity of TMF was assessed using trypan blue exclusion and crystal violet staining assays. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations ranging from 20 μM to 140 μM .

- Combination Therapy : When combined with radiotherapy, TMF exhibited an antagonistic effect on cell viability, suggesting that while it is effective as a standalone treatment, its combination with radiation may not enhance therapeutic outcomes .

Antioxidant Properties

TMF also displays notable antioxidant activity , which is crucial for protecting cells from oxidative stress. A study on the leaves of Casimiroa sapota, which contains TMF, revealed:

- Protective Effects Against Oxidative Stress : In a rat model exposed to lead-induced hepatotoxicity, administration of TMF significantly improved hemato-biochemical parameters and enhanced antioxidant defense mechanisms. The protective effects were dose-dependent, showcasing TMF's ability to mitigate oxidative damage .

Antimicrobial Activity

While primarily studied for its anticancer properties, TMF may also possess antimicrobial activity . Research indicates that flavonoids can inhibit bacterial growth through various mechanisms:

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of TMF:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.